4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a trifluoromethyl group attached to the pyridine ring, and it is further linked to a benzenecarboxamide group via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. This is connected via an ether linkage to a benzenecarboxamide group . The InChI code for a similar compound is provided as1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H
. Physical and Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, with a melting point of 69-71°C . It is also likely to be stable under normal temperatures and pressures but may decompose under extreme conditions .Scientific Research Applications
Fungicide Development
A study on the fungicide fluazinam, a compound with structural similarities, highlights its crystal structure and interactions forming a three-dimensional network, which can be crucial in understanding its effectiveness and stability as a fungicide (Youngeun Jeon et al., 2013).
Organic Synthesis
Research on functionalization reactions of certain organic compounds offers insights into the synthesis of complex molecules, potentially leading to the creation of new materials or drugs. This area includes the study of reactions and mechanisms involved in converting simple compounds into more complex derivatives (İ. Yıldırım et al., 2005).
Polymer Science
Derivatives of "4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide" have been explored in the synthesis of polyamides with specific properties, such as thermal stability and solubility. These materials have potential applications in various industries, including electronics and textiles (S. Hsiao et al., 2000).
Medicinal Chemistry
Compounds structurally related to "this compound" have been studied for their potential as calcium-channel antagonists, which could lead to the development of new medications for diseases related to calcium channels in the body (A. Linden et al., 2011).
Anticonvulsant Research
The crystal structures of anticonvulsant enaminones have been determined, providing a basis for the design of new anticonvulsant drugs. Understanding the interaction and conformation of these compounds can help in the development of more effective treatments (M. Kubicki et al., 2000).
Antimicrobial and Anticancer Activity
Studies have explored the synthesis and biological evaluation of derivatives for their antimicrobial and anticancer activities. These compounds could lead to new treatments for various infections and cancers (G. Naganagowda et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-10-5-8(13(15,16)17)6-19-12(10)21-9-3-1-7(2-4-9)11(18)20/h1-6H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFGWALNYDIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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